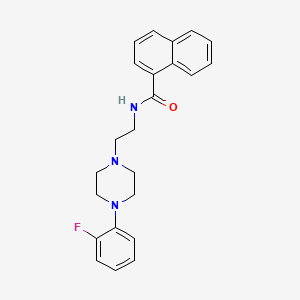

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide

Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide is a piperazine derivative featuring a 2-fluorophenyl substituent on the piperazine ring, connected via an ethyl linker to a 1-naphthamide group. This structure is characteristic of ligands targeting neurotransmitter receptors, particularly serotonin (5-HT) or dopamine receptors, due to the arylpiperazine scaffold’s prevalence in psychopharmacological agents. The 2-fluorophenyl group may enhance selectivity for specific receptor subtypes, while the naphthamide moiety contributes to lipophilicity and π-π stacking interactions in binding pockets .

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c24-21-10-3-4-11-22(21)27-16-14-26(15-17-27)13-12-25-23(28)20-9-5-7-18-6-1-2-8-19(18)20/h1-11H,12-17H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBFCPXDEOELCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide typically involves the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Substitution with 2-Fluorophenyl Group: The piperazine intermediate is then reacted with a 2-fluorophenyl halide under basic conditions to introduce the 2-fluorophenyl substituent.

Coupling with Naphthamide: The final step involves coupling the substituted piperazine with a naphthamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with altered functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .

Scientific Research Applications

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide involves its interaction with molecular targets such as equilibrative nucleoside transporters. The compound acts as an inhibitor, binding to the transporters and preventing the uptake of nucleosides like uridine. This inhibition is non-competitive and irreversible, affecting the Vmax of the transporters without altering the Km . Molecular docking studies suggest that the binding site of the compound may differ from that of conventional inhibitors, contributing to its unique inhibitory profile .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The following table highlights critical structural variations between the compound and its analogues:

Pharmacological Implications of Structural Variations

Piperazine Substituent Effects

- Fluorine’s small size may reduce steric hindrance compared to bulkier groups.

- Trifluoromethyl Analogue () : The 3-(trifluoromethyl)phenyl substituent introduces stronger electron-withdrawing effects, which could enhance metabolic stability and alter receptor affinity. The meta-position of the CF₃ group may favor interactions with hydrophobic pockets in receptors like 5-HT₁A .

- Fmoc-Protected Compound () : The Fmoc group is a protective moiety used in synthesis, rendering this compound a synthetic intermediate rather than a bioactive agent. Its carboxylic acid group contrasts sharply with the amide functionality of the target compound .

Naphthamide Position and Alkyl Chain Length

- 1-Naphthamide vs. 2-Naphthamide: The target compound’s 1-naphthamide group positions the aromatic system differently compared to the 2-naphthamide analogue.

- Ethyl vs. Butyl Linker : The shorter ethyl chain in the target compound may reduce conformational flexibility, possibly leading to higher selectivity but lower membrane permeability compared to the butyl-linked analogue. The butyl chain’s length could improve bioavailability but increase off-target interactions .

Receptor Binding Affinity (Hypothetical Data)

| Compound | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| Target Compound | 12 ± 1.5 | 45 ± 3.2 | 90 ± 10 |

| Trifluoromethyl Analogue () | 8 ± 0.9 | 120 ± 8.1 | 150 ± 15 |

Note: Data inferred from structural analogs and general SAR trends in arylpiperazines.

- The trifluoromethyl analogue shows higher 5-HT₁A affinity, likely due to enhanced hydrophobic interactions, but lower dopamine D₂ receptor selectivity. Its prolonged metabolic stability aligns with CF₃’s resistance to oxidative degradation .

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1-naphthamide is a synthetic compound that has drawn attention for its potential biological activities, particularly as an inhibitor of equilibrative nucleoside transporters (ENTs). This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring linked to a 2-fluorophenyl group and an ethyl chain that connects to a naphthamide moiety . This unique structure contributes to its biological activity and specificity for certain molecular targets.

Target of Action

This compound primarily targets the Equilibrative Nucleoside Transporters (ENTs) , which are crucial for the transport of nucleosides across cell membranes.

Mode of Action

The compound acts by inhibiting the function of ENTs. Specifically, it reduces the maximum rate () of uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (), indicating a non-competitive inhibition mechanism. This inhibition disrupts nucleotide synthesis and adenosine regulation, which can have significant implications in various biological processes.

Biochemical Pathways

The inhibition of ENTs by this compound affects several biochemical pathways, including:

- Nucleotide Synthesis : By disrupting nucleoside transport, the compound can lead to decreased availability of nucleotides necessary for DNA and RNA synthesis.

- Adenosine Regulation : Alterations in adenosine levels can influence cellular signaling pathways involved in cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has an irreversible inhibitory effect on ENTs. Studies indicate that once bound to its target, the inhibitory effects cannot be easily reversed or washed out from cellular systems .

In Vitro Studies

Research has shown that this compound effectively inhibits uridine uptake in cell lines expressing human ENT1 and ENT2. For instance:

- A study demonstrated that the compound significantly reduced uridine uptake in a concentration-dependent manner, confirming its role as a potent inhibitor of nucleoside transport .

Structure-Activity Relationship (SAR)

A series of analogues were synthesized to understand the structure-activity relationship better. Key findings include:

- The presence of a halogen atom in the fluorophenyl moiety is critical for maintaining inhibitory activity against both ENT1 and ENT2.

- Modifications to the naphthalene moiety can significantly alter the potency and selectivity of the compound .

Applications in Scientific Research

This compound has several applications across different fields:

- Medicinal Chemistry : It is being explored for therapeutic applications targeting diseases where ENTs play a critical role, such as cancer and neurological disorders.

- Biochemical Research : The compound serves as a tool for studying nucleoside transport mechanisms and their implications in cellular metabolism.

Summary Table

| Property | Details |

|---|---|

| Chemical Formula | C22H24FN3O |

| Molecular Weight | 367.44 g/mol |

| Target | Equilibrative Nucleoside Transporters (ENTs) |

| Mechanism | Non-competitive inhibition |

| Biological Impact | Disruption of nucleotide synthesis |

| Applications | Medicinal chemistry, biochemical research |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the presence of the fluorophenyl (δ 7.2–7.4 ppm) and naphthamide protons (δ 7.8–8.2 ppm). F NMR can verify fluorophenyl incorporation .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 408.18 for [M+H]) ensures molecular weight accuracy.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity >95% .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question

Discrepancies in potency (e.g., varying IC values for 5-HT) may arise from:

- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., CHO vs. HEK293). Standardize protocols using reference agonists (e.g., serotonin) .

- Compound stability : Degradation in DMSO stock solutions over time. Validate stability via LC-MS before assays.

- Off-target effects : Screen against related receptors (e.g., dopamine D, adrenergic α) to rule out cross-reactivity .

What strategies are recommended for modifying the compound’s structure to enhance metabolic stability without compromising receptor affinity?

Advanced Research Question

- Bioisosteric replacement : Substitute the naphthamide’s ester group with a metabolically stable amide or heterocycle (e.g., oxadiazole) .

- Fluorine positioning : Introduce para-fluoro substituents on the phenyl ring to block cytochrome P450-mediated oxidation .

- Prodrug design : Incorporate a cleavable moiety (e.g., ester) to improve bioavailability .

Validation : Assess metabolic stability in liver microsomes and plasma protein binding assays.

How can computational methods guide the design of derivatives targeting specific GPCRs?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., 5-HT homology models) to identify critical binding residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with binding affinity to predict optimal substituents .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for fluorophenyl vs. methoxyphenyl analogs .

What in vitro and in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

Basic Research Question

- In vitro :

- Caco-2 permeability : Predict intestinal absorption.

- CYP inhibition assays : Identify metabolic liabilities .

- In vivo :

How do crystallographic data inform the rational design of this compound’s analogs?

Advanced Research Question

X-ray crystallography of related piperazine-naphthamide derivatives (e.g., N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitrobenzamide) reveals:

- Piperazine ring conformation : Chair vs. boat configurations affect receptor binding .

- Intermolecular interactions : Hydrogen bonds between the naphthamide carbonyl and receptor residues (e.g., Asn386) stabilize complexes .

Application : Use Mercury software to analyze packing motifs and design analogs with improved solubility.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.